Lipophilicity Differentiation: Target Compound vs. 4-Methoxybenzoyl Analog (CAS 352554-39-3)
The target compound displays an XLogP3-AA value of 2.6 [1], which is 0.4 log units higher than the 4-methoxybenzoyl analog (XLogP3-AA = 2.2) [2]. This difference corresponds to an approximately 2.5-fold higher predicted partition coefficient, indicating substantially greater lipophilicity that can improve membrane permeability but may reduce aqueous solubility. In lead optimization programs where balanced lipophilicity is critical, the target compound provides an intermediate option between the more polar 4-methoxy analog and the more lipophilic 4-bromo analog (see Evidence Item 2).
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 3-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine (CAS 352554-39-3): XLogP3-AA = 2.2 |
| Quantified Difference | Δ = +0.4 log units (~2.5-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem 2025.09.15 release |
Why This Matters
A 0.4 log unit increase in LogP can significantly impact CNS penetration potential and oral absorption, making the target compound more suitable for programs targeting intracellular or CNS receptors compared to the more hydrophilic 4-methoxy analog.
- [1] PubChem Compound Summary for CID 69673275, 3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1377567-44-6 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 5200285, 3-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5200285 (accessed 2026-05-02). View Source
